Methylcarbamyl PAF C-8

PAF acetylhydrolase metabolic stability platelet-poor plasma

Methylcarbamyl PAF C-8 (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine) is a synthetic, metabolically stable analog of platelet-activating factor (PAF) engineered as the C-8 alkyl chain variant of the methylcarbamyl PAF series. As a non-hydrolyzable PAF receptor agonist, this compound retains the core ether-linked glycerophosphocholine backbone of native PAF but replaces the sn-2 acetyl ester with an N-methylcarbamyl moiety, conferring complete resistance to degradation by PAF acetylhydrolase (PAF-AH).

Molecular Formula C18H39N2O7P
Molecular Weight 426.5
Cat. No. B1163583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcarbamyl PAF C-8
Synonyms1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine
Molecular FormulaC18H39N2O7P
Molecular Weight426.5
Structural Identifiers
SMILESCCCCCCCCOC[C@@H](OC(N([H])C)=O)COP(OCC[N+](C)(C)C)([O-])=O
InChIInChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)/t17-/m1/s1
InChIKeyOUTYDBKAYFQMHA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylcarbamyl PAF C-8: A Non-Hydrolyzable PAF Receptor Agonist for Stable Pharmacological Studies


Methylcarbamyl PAF C-8 (1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine) is a synthetic, metabolically stable analog of platelet-activating factor (PAF) engineered as the C-8 alkyl chain variant of the methylcarbamyl PAF series . As a non-hydrolyzable PAF receptor agonist, this compound retains the core ether-linked glycerophosphocholine backbone of native PAF but replaces the sn-2 acetyl ester with an N-methylcarbamyl moiety, conferring complete resistance to degradation by PAF acetylhydrolase (PAF-AH) [1]. This structural modification yields a half-life exceeding 100 minutes in platelet-poor plasma, in contrast to the rapid metabolic inactivation characteristic of endogenous PAF [2]. The C-8 homolog shares the essential pharmacological signature of its C-16 counterpart—including PAF receptor binding, induction of platelet aggregation, and activation of mitogen-activated protein kinase (MAPK) signaling cascades—while its shorter sn-1 alkyl chain offers distinct physicochemical and membrane partitioning properties relevant to specialized experimental applications .

Why Methylcarbamyl PAF C-8 Cannot Be Replaced with Native PAF or C-16 Analogs in Controlled Assays


Generic substitution among PAF analogs introduces confounding variables that compromise experimental reproducibility and mechanistic interpretation. Native PAF (C-16 PAF, 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) undergoes rapid enzymatic hydrolysis by PAF acetylhydrolase, with a plasma half-life measured in seconds to minutes, rendering it unsuitable for experiments requiring sustained receptor activation or precise pharmacokinetic control [1]. The methylcarbamyl modification eliminates this liability: Methylcarbamyl PAF C-8 resists PAF-AH-mediated degradation and exhibits a half-life exceeding 100 minutes in platelet-poor plasma . However, substitution between chain-length variants within the methylcarbamyl series is similarly problematic. The C-8 and C-16 homologs, while both metabolically stable, display distinct membrane accumulation kinetics and partitioning behavior that influence their effective local concentrations at the receptor microdomain [2]. Furthermore, PAF receptor recognition is sensitive to the sn-1 alkyl chain length, with C-16-PAF exhibiting a 1.5- to 3-fold higher affinity for the PAF receptor compared to C-18-PAF, a structure-activity relationship that extends to the methylcarbamyl series [3]. The quantitative evidence below establishes that Methylcarbamyl PAF C-8 occupies a discrete position in the PAF analog landscape, defined by a specific combination of metabolic stability, receptor binding kinetics, and membrane trafficking properties that cannot be replicated by interchanging with either native PAF or the C-16 methylcarbamyl variant.

Quantitative Differentiation Evidence for Methylcarbamyl PAF C-8 Relative to Native PAF and C-16 Analogs


Metabolic Stability: Methylcarbamyl PAF C-8 Exhibits >100-Minute Plasma Half-Life Versus Native PAF's Rapid Degradation

Methylcarbamyl PAF C-8 demonstrates complete resistance to enzymatic degradation by PAF acetylhydrolase (PAF-AH), the primary catabolic enzyme responsible for hydrolyzing the sn-2 acetyl group of native PAF. In platelet-poor plasma, Methylcarbamyl PAF C-8 exhibits a half-life exceeding 100 minutes, whereas native PAF (C-16 PAF) undergoes rapid metabolic inactivation with a half-life measured in seconds to minutes under identical conditions [1]. This stability advantage is a direct consequence of the N-methylcarbamyl substitution at the sn-2 position, which replaces the enzyme-susceptible acetyl ester with a hydrolysis-resistant carbamate linkage [2].

PAF acetylhydrolase metabolic stability platelet-poor plasma

PAF Receptor Binding Affinity: Methylcarbamyl PAF Exhibits Kd of 1.1 nM Compared to Native PAF Kd of 0.2 nM on Human Neutrophils

Methylcarbamyl PAF (the sn-2 methylcarbamyl pharmacophore common to both C-8 and C-16 variants) competes with native PAF for binding to high-affinity PAF receptors on human polymorphonuclear neutrophils. In direct competitive binding assays using radiolabeled ligands, the methylcarbamyl analog exhibited a dissociation constant (Kd) of 1.1 nM, whereas native PAF bound with a Kd of 0.2 nM [1]. This 5.5-fold difference in binding affinity correlates precisely with the relative capacities of the two compounds to stimulate neutrophil degranulation responses, confirming that the methylcarbamyl modification preserves high-affinity receptor engagement while introducing a modest but quantifiable reduction in binding potency relative to the endogenous ligand [2].

receptor binding affinity Kd determination human neutrophils

Plasma Membrane Preferential Accumulation: Methylcarbamyl PAF Variants Accumulate Disproportionately in Plasma Membrane Versus Intracellular Compartments

Studies employing radiolabeled 1-O-alkyl-2-O-methylcarbamyl-sn-glycero-3-phosphocholine in rabbit platelet suspensions, analyzed via biphasic bovine serum albumin (BSA) extraction kinetics, demonstrate that the methylcarbamyl probe accumulates preferentially in the plasma membrane relative to intracellular membranes [1]. The biphasic extraction pattern—comprising a fast phase representing removal from the outer plasma membrane leaflet and a slow phase reflecting redistribution of probe flipped across the bilayer—provides direct evidence for plasma membrane enrichment. This trafficking behavior distinguishes methylcarbamyl PAF analogs from native PAF, which undergoes rapid receptor-mediated internalization and subsequent degradation to lyso-PAF [2].

membrane trafficking phospholipid flip-flop plasma membrane localization

Functional Equipotency in Platelet Aggregation: Methylcarbamyl PAF C-8 Matches C-16 PAF Potency in Platelet-Rich Plasma Assays

Despite the 5.5-fold difference in receptor binding affinity relative to native PAF, Methylcarbamyl PAF C-8 (and its C-16 counterpart) is nearly equipotent with native PAF C-16 in its capacity to induce platelet aggregation in both isolated washed platelets and platelet-rich plasma . This functional equivalence emerges from the interplay between the compound's slightly reduced receptor binding affinity and its dramatically enhanced metabolic stability, which collectively sustain effective receptor activation over the time course of the aggregation assay [1]. In contrast, native PAF's rapid degradation limits its cumulative receptor activation despite higher initial binding affinity .

platelet aggregation functional potency cardiovascular pharmacology

Chain-Length Effects on PAF Receptor Affinity: C-16 PAF Exhibits 1.5- to 3-Fold Higher Affinity Than C-18 PAF

The PAF receptor demonstrates measurable sensitivity to the length of the sn-1 alkyl chain. Quantitative structure-activity relationship analyses indicate that C-16 PAF exhibits, at maximum, a 1.5- to 3-fold higher affinity for the PAF receptor compared to C-18 PAF [1]. This chain-length-dependent affinity modulation is a class-level property of PAF analogs and provides a mechanistic rationale for maintaining distinct C-8 and C-16 methylcarbamyl variants as separate research tools. The C-8 homolog (Methylcarbamyl PAF C-8), possessing a shorter sn-1 octyl chain, occupies a distinct position along this structure-activity continuum, though direct comparative affinity data for the C-8 versus C-16 methylcarbamyl pair are not currently available in the primary literature .

structure-activity relationship alkyl chain length PAF receptor pharmacology

PAF Synthesis Amplification: Methylcarbamyl PAF Stimulates Endogenous PAF Production via Positive Feedback

Methylcarbamyl PAF (C-PAF) stimulates human neutrophils to synthesize endogenous PAF de novo, as demonstrated by [³H]acetate incorporation assays that distinguish newly synthesized PAF from mere turnover of the exogenous stimulatory dose [1]. This positive feedback amplification mechanism is potentiated by 5-hydroxyeicosatetraenoic acid (5-HETE), which alone lacks PAF synthesis-stimulating activity but dramatically enhances the C-PAF response. In contrast, native PAF undergoes simultaneous receptor activation and rapid enzymatic degradation, complicating the interpretation of whether observed PAF accumulation reflects de novo synthesis or residual exogenous ligand [2]. The non-metabolizable nature of Methylcarbamyl PAF enables unambiguous detection of receptor-driven endogenous PAF production.

PAF synthesis neutrophil activation autacoid amplification

Evidence-Based Application Scenarios for Methylcarbamyl PAF C-8 in Research and Drug Discovery


Sustained PAF Receptor Activation Assays Requiring Extended Temporal Control

In experimental protocols demanding prolonged, uniform PAF receptor stimulation—such as chronic exposure studies in cell culture, long-term signaling pathway analysis, or sustained receptor desensitization/tachyphylaxis investigations—Methylcarbamyl PAF C-8 is the reagent of choice. Its >100-minute plasma half-life and resistance to PAF-AH-mediated degradation [1] eliminate the rapid ligand depletion that confounds native PAF-based experiments. The compound's plasma membrane retention property [2] further supports receptor-proximal residence, enabling temporally stable activation profiles unattainable with degradable native PAF.

Platelet Aggregation and Thrombosis Pharmacology with Reduced Assay Variability

For platelet aggregation studies in isolated platelets or platelet-rich plasma, Methylcarbamyl PAF C-8 provides functional potency equivalent to native PAF C-16 [1] while eliminating the primary source of inter-assay variability: differential rates of enzymatic degradation across biological replicates and plasma samples. This consistency is critical for high-throughput screening of PAF receptor antagonists, antiplatelet agents, and thrombosis-focused drug discovery programs where reproducible agonist challenge is a prerequisite for reliable hit identification and SAR development.

De Novo PAF Synthesis and Autacoid Amplification Loop Dissection

Investigations into PAF-driven positive feedback amplification mechanisms in neutrophil and inflammatory cell biology require a tool that can stimulate endogenous PAF synthesis without introducing the confounding variable of exogenous ligand degradation. Methylcarbamyl PAF C-8 uniquely enables unambiguous detection of receptor-driven de novo PAF production via [³H]acetate incorporation or similar metabolic labeling approaches [1], a capability not reliably achieved with native PAF due to its rapid catabolism. This application is particularly valuable for dissecting the interplay between PAF signaling and other lipid mediators such as 5-HETE and leukotriene B₄.

Structure-Activity Relationship Studies of PAF Receptor Chain-Length Dependence

The PAF receptor exhibits measurable sensitivity to sn-1 alkyl chain length, with C-16 PAF demonstrating 1.5- to 3-fold higher affinity than C-18 PAF [1]. Methylcarbamyl PAF C-8, possessing an octyl (C-8) chain, serves as a distinct comparator tool within the methylcarbamyl series for SAR investigations probing chain-length effects on receptor binding, membrane partitioning, and downstream signaling efficacy. The metabolic stability of the methylcarbamyl backbone ensures that observed differences between C-8 and C-16 variants reflect genuine chain-length-dependent pharmacology rather than differential degradation kinetics.

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